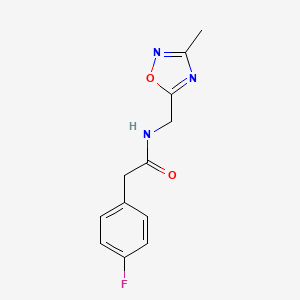

N-(2-methoxypyrimidin-5-yl)cinnamamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

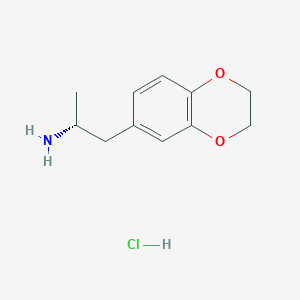

N-(2-methoxypyrimidin-5-yl)cinnamamide, also known as Mocetinostat, is a potent inhibitor of histone deacetylases (HDACs) that has gained significant attention in the field of cancer research. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, thereby promoting chromatin condensation and gene silencing. Mocetinostat has been shown to selectively inhibit class I and IV HDACs, resulting in increased acetylation of histones, transcriptional activation of tumor suppressor genes, and induction of apoptosis in cancer cells.

Wissenschaftliche Forschungsanwendungen

Pharmacological Characterization

N-(2-methoxypyrimidin-5-yl)cinnamamide derivatives have been explored for their pharmacological properties, including acting as potent selective endothelin ET(A) receptor antagonists. Such compounds demonstrate significant inhibition of endothelin-1 binding and endothelin-1-induced vasoconstriction, showcasing their potential in treating cardiovascular diseases and managing endothelin-related pathologies (Yuyama et al., 2003).

Antiviral and Antiretroviral Activities

Studies on 5-substituted-2,4-diaminopyrimidine derivatives have identified marked inhibition against retrovirus replication in cell culture, indicating a promising avenue for antiviral and particularly antiretroviral therapy. These findings underscore the therapeutic potential of methoxypyrimidin derivatives in combating viral infections, including HIV (Hocková et al., 2003).

Agrochemical Applications

Research into novel strobilurin acaricides has led to the development of compounds with significant acaricidal activity, highlighting the role of methoxypyrimidin derivatives in agricultural pest management. These compounds offer an effective control of arachnid pests, contributing to enhanced crop protection strategies (Chai et al., 2011).

Cardioprotective Effects

Investigations into 2-methoxycinnamaldehyde, a compound closely related to N-(2-methoxypyrimidin-5-yl)cinnamamide, have demonstrated its efficacy in reducing rat myocardial ischemia and reperfusion injury. These effects are attributed to the induction of heme oxygenase (HO)-1, showcasing the compound's antioxidant and anti-inflammatory actions beneficial in treating heart diseases (J. Hwa et al., 2012).

Insulin-Releasing Properties

Cinnamic acid derivatives, including those with methoxypyrimidin moieties, have been evaluated for their ability to stimulate insulin secretion from pancreatic beta-cells. This research points to potential applications in managing diabetes mellitus by regulating blood glucose levels through enhanced insulin release (Adisakwattana et al., 2008).

Anti-Ischemic Activity

Cinnamide derivatives have been synthesized and characterized for their anti-ischemic activity, demonstrating significant protective effects on cerebral infarction. These findings suggest potential therapeutic applications in stroke prevention and treatment, further highlighting the diverse pharmacological benefits of N-(2-methoxypyrimidin-5-yl)cinnamamide and its derivatives (Zhong et al., 2018).

Eigenschaften

IUPAC Name |

(E)-N-(2-methoxypyrimidin-5-yl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-19-14-15-9-12(10-16-14)17-13(18)8-7-11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHYPZPWLGVOLC-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NC(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=C(C=N1)NC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-ethoxyphenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2758856.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2758864.png)

![2-chloro-N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2758867.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclohexylethanol](/img/structure/B2758868.png)

![N-(3-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2758871.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2758872.png)

![2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2758877.png)